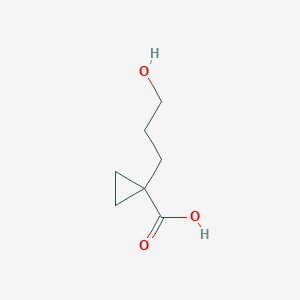![molecular formula C13H16N2O3 B13457174 benzyl N-[2-(prop-2-enamido)ethyl]carbamate](/img/structure/B13457174.png)
benzyl N-[2-(prop-2-enamido)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[2-(prop-2-enamido)ethyl]carbamate: is a compound featuring a Cbz-protected amine and an acrylamide. The acrylamide group acts as a Michael acceptor, making it useful in thiol-based bioconjugation or polymerization. The Cbz protecting group can be removed using Pd-C hydrogenation to reveal a free amine that can participate in various reactions such as couplings or reductive amination .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[2-(prop-2-enamido)ethyl]carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine. The reaction conditions often include the use of a base to neutralize the hydrochloric acid formed during the reaction. The Cbz protecting group can be removed using Pd-C hydrogenation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl N-[2-(prop-2-enamido)ethyl]carbamate can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly documented.
Reduction: The Cbz protecting group can be removed through Pd-C hydrogenation, revealing a free amine.
Substitution: The free amine can participate in various substitution reactions, including couplings and reductive amination.
Common Reagents and Conditions:
Reduction: Pd-C hydrogenation.
Substitution: Various coupling reagents and conditions, depending on the desired product.
Major Products Formed:
Reduction: Free amine.
Substitution: Various substituted products depending on the reagents used.
Scientific Research Applications
Chemistry: Benzyl N-[2-(prop-2-enamido)ethyl]carbamate is used as a linker in bioconjugation and polymerization reactions due to its acrylamide group, which acts as a Michael acceptor .
Biology: In biological research, it is used in the synthesis of various biomolecules and as a building block in the development of new drugs and therapeutic agents .
Medicine: The compound’s ability to act as a linker makes it valuable in the development of drug delivery systems and other medical applications .
Industry: In industrial applications, this compound is used in the production of polymers and other materials that require specific functional groups .
Mechanism of Action
The mechanism of action of benzyl N-[2-(prop-2-enamido)ethyl]carbamate involves its role as a linker in bioconjugation and polymerization reactions. The acrylamide group acts as a Michael acceptor, facilitating the addition of thiol groups. The Cbz protecting group can be removed to reveal a free amine, which can then participate in various reactions .
Comparison with Similar Compounds
Benzyl carbamate: Similar in structure but lacks the acrylamide group.
Carbamic acid benzyl ester: Another related compound with similar properties but different applications.
Uniqueness: Benzyl N-[2-(prop-2-enamido)ethyl]carbamate is unique due to its combination of a Cbz-protected amine and an acrylamide group, making it particularly useful in bioconjugation and polymerization reactions .
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
benzyl N-[2-(prop-2-enoylamino)ethyl]carbamate |
InChI |
InChI=1S/C13H16N2O3/c1-2-12(16)14-8-9-15-13(17)18-10-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,14,16)(H,15,17) |
InChI Key |
WOPHCPFEPJWRJN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCCNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[3-(dimethylamino)propyl]carbamate](/img/structure/B13457092.png)
![4-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride](/img/structure/B13457099.png)
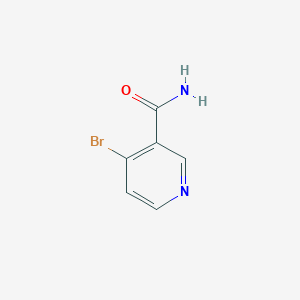
![Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13457114.png)
![6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine](/img/structure/B13457122.png)
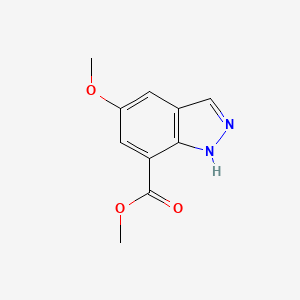
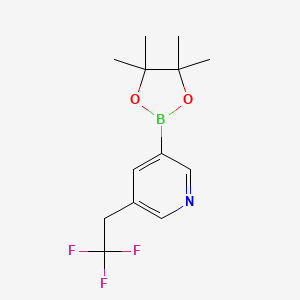
![[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine](/img/structure/B13457132.png)
![(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoicacid](/img/structure/B13457143.png)
![rac-(1R,4S,5S)-4-(4-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13457150.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-fluorophenyl)acetic acid](/img/structure/B13457157.png)
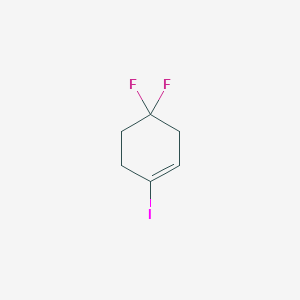
![5,5-Dimethyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13457168.png)
